molecular formula C23H28N6O2 B2817215 4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide CAS No. 1170953-31-7

4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide

Cat. No.: B2817215
CAS No.: 1170953-31-7
M. Wt: 420.517
InChI Key: ZRYILOKIHOXFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrazolo[3,4-d]pyrimidine core, a heterocyclic scaffold widely explored in medicinal chemistry for kinase inhibition and anticancer applications. Key structural elements include:

  • Pyrrolidin-1-yl group at the 4-position of the pyrazolo[3,4-d]pyrimidine, which may enhance solubility or target binding.
  • Phenyl substituent at the pyran ring’s 4-position, contributing to hydrophobic interactions.
  • Tetrahydro-2H-pyran-4-carboxamide linked via an ethyl chain, a motif associated with metabolic stability and bioavailability .

Properties

IUPAC Name

4-phenyl-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O2/c30-22(23(8-14-31-15-9-23)18-6-2-1-3-7-18)24-10-13-29-21-19(16-27-29)20(25-17-26-21)28-11-4-5-12-28/h1-3,6-7,16-17H,4-5,8-15H2,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYILOKIHOXFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4(CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolopyrimidine core, which can be synthesized through the reaction of appropriate pyrazole and pyrimidine precursors under acidic or basic conditions. The pyrrolidine ring is then introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group on the pyrazolopyrimidine core.

The final step involves the coupling of the pyrazolopyrimidine intermediate with a tetrahydropyran-4-carboxamide derivative. This coupling reaction can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides; electrophiles such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, 4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide serves as a valuable reagent for synthesizing more complex molecules. Its structural components allow it to participate in various organic reactions, facilitating the development of novel compounds with tailored properties.

Biology

This compound has been investigated for its potential biological activities, particularly in enzyme inhibition and receptor modulation. Research indicates that it may interact with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The following biological activities have been noted:

  • Enzyme Inhibition : It has shown promise in inhibiting various kinases that play crucial roles in cell proliferation and survival.
  • Receptor Modulation : The compound may modulate receptor activity, influencing downstream signaling pathways related to inflammation and cancer progression.

Medicine

In medical research, this compound is being explored for its potential therapeutic effects. Some of the areas of focus include:

  • Anti-inflammatory Properties : Investigations into its ability to reduce inflammation could lead to new treatments for inflammatory diseases.
  • Anticancer Activity : The compound's mechanism of action suggests potential applications in cancer therapy by targeting specific cancer-related pathways.
  • Antiviral Effects : Preliminary studies indicate that it may possess antiviral properties worth exploring further.

Industry

In industrial applications, this compound can be utilized in developing new materials with specific properties. Its unique structure allows for the creation of polymers or coatings that could enhance performance in various applications.

Case Study 1: Enzyme Inhibition

A study conducted on the enzyme inhibition properties of this compound demonstrated its effectiveness against specific kinases involved in cancer cell signaling pathways. The results indicated significant reductions in cell viability when treated with the compound, suggesting its potential as an anticancer agent.

Case Study 2: Receptor Modulation

Research focusing on receptor modulation revealed that this compound could effectively alter receptor activity associated with inflammatory responses. This modulation led to decreased levels of pro-inflammatory cytokines in vitro, indicating its potential utility in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Structural Analog 1: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Core structure : Pyrazolo[3,4-d]pyrimidine with a chromen-4-one substituent.
  • Key differences: Incorporates a fluorinated chromenone group instead of pyrrolidin-1-yl. Contains a 2-fluoro-N-isopropylbenzamide side chain vs. the target’s tetrahydro-2H-pyran-4-carboxamide.
  • Physicochemical data :
    • Melting point: 175–178°C
    • Molecular weight: 589.1 g/mol .
  • Synthesis : Utilizes Suzuki-Miyaura coupling with palladium catalysts, suggesting the target compound may follow a similar route .

Structural Analog 2: 1-(4-Fluorobenzyl)-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide

  • Core structure : Pyrazolo[3,4-b]pyridine, differing in ring fusion (3,4-b vs. 3,4-d).
  • Key differences :
    • Pyran-4-yl carboxamide directly attached to the core, lacking the ethyl linker seen in the target.
    • Substituents include a 4-fluorobenzyl group instead of phenyl and pyrrolidine.
  • Physicochemical data :
    • Melting point: 186–189°C
    • Yield: 98% (indicative of efficient synthesis) .
  • Functional groups : IR data confirm amide (1652 cm⁻¹) and aromatic (1510 cm⁻¹) bonds, relevant to the target’s stability .

Structural Analog 3: N-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

  • Core structure : Pyrazolo[3,4-b]pyridine with methyl and ethyl substituents.
  • Key differences :
    • Simpler side chains (ethyl and methyl groups) compared to the target’s pyrrolidine and pyran motifs.
    • Molecular weight: 374.4 g/mol, significantly lower than Analog 1 .

Comparative Data Table

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-d]pyrimidine Pyrazolo[3,4-b]pyridine Pyrazolo[3,4-b]pyridine
Key Substituents Pyrrolidin-1-yl, phenyl, pyran-4-carboxamide Fluorochromenone, isopropyl Fluorobenzyl, pyran-4-yl Ethyl, methyl, phenyl
Molecular Weight (g/mol) ~500 (estimated) 589.1 ~380 (estimated) 374.4
Melting Point Not reported 175–178°C 186–189°C Not reported
Synthetic Method Likely Suzuki coupling Suzuki-Miyaura coupling Amide coupling Amide coupling

Key Research Findings

  • Bioactivity Trends : Pyrazolo[3,4-d]pyrimidine derivatives (e.g., Analog 1) often exhibit kinase inhibitory activity, while pyrazolo[3,4-b]pyridines (e.g., Analog 2) are explored for anticancer and anti-inflammatory applications .
  • Impact of Substituents :
    • Pyrrolidin-1-yl may improve solubility and target engagement compared to fluorinated groups in Analog 1 .
    • Ethyl linker in the target compound could enhance conformational flexibility versus rigid analogs like Analog 2 .
  • Synthetic Efficiency : High yields (>95%) in Analog 2’s synthesis suggest robust protocols for carboxamide formation, applicable to the target compound .

Biological Activity

4-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features several key structural elements:

  • Pyrrolidine ring : Known for its role in enhancing biological activity.
  • Pyrazolopyrimidine core : This scaffold is associated with various pharmacological effects.
  • Tetrahydropyran ring : Contributes to the compound's stability and solubility.
Property Value
Molecular Formula C23H28N6O2
Molecular Weight 404.5 g/mol
CAS Number 1170953-31-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit various kinases, which are critical in signaling pathways related to cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity, affecting downstream signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Research has indicated that derivatives of pyrazolopyrimidine, including this compound, exhibit significant anticancer properties. For instance, studies have shown that compounds with similar scaffolds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may reduce the production of pro-inflammatory cytokines, thereby modulating inflammatory responses.

Neuroprotective Effects

Preliminary studies suggest potential neuroprotective effects, possibly through the inhibition of pathways leading to neuronal apoptosis.

Structure-Activity Relationship (SAR)

The SAR studies demonstrate that modifications in the chemical structure can significantly influence biological activity. For example:

  • Substituting different groups on the pyrrolidine or pyrazolopyrimidine rings alters potency and selectivity against specific targets.
  • The introduction of bulky groups enhances binding affinity to target enzymes or receptors.

Case Study 1: JNK Inhibition

In a study evaluating various pyrazolopyrimidine derivatives, one compound demonstrated an IC50 value of 2.69 nM against JNK3, a kinase involved in stress responses and apoptosis. This suggests that modifications similar to those in our compound could yield potent inhibitors for therapeutic applications in cancer treatment .

Case Study 2: Antiviral Activity

Another investigation highlighted the antiviral potential of pyrazolopyrimidine compounds against β-coronaviruses. The study indicated that structural modifications led to enhanced binding affinity and selectivity for viral targets .

Q & A

Q. Table 1: Representative Reaction Yields from Literature

StepSolventCatalyst/BaseYield (%)Reference
Pyrazole couplingAcetonitrileK₂CO₃70–85
AlkylationDCMNone65–78
Amide formationEthanolEDCI80–90

Advanced: How can regioselectivity challenges in pyrazolo[3,4-d]pyrimidine functionalization be addressed?

Answer:
Regioselectivity issues often arise during substitutions on the pyrazolo[3,4-d]pyrimidine core due to competing reactive sites (N1 vs. N4). Strategies include:

  • Directing Groups : Use of protecting groups (e.g., tosyl in ) to block undesired positions .
  • Catalytic Control : Transition metal catalysts (e.g., Pd) in Heck–Matsuda reactions can direct arylations to specific sites .
  • Solvent/Base Optimization : Polar aprotic solvents (DMF) with weak bases (NaHCO₃) favor N1 substitution, while stronger bases (NaOH) promote N4 reactivity .

Example : In , the use of α-chloroacetamides under controlled pH ensures selective substitution at the N1 position of the pyrazolo[3,4-d]pyrimidine ring.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirms regiochemistry and substituent integration. For example, the pyrrolidin-1-yl group shows characteristic multiplet peaks at δ 2.5–3.5 ppm .
  • IR Spectroscopy : Identifies carbonyl (amide C=O at ~1650 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₂₇H₃₁N₆O₂: 487.2454) .

Q. Table 2: Key NMR Peaks for Structural Confirmation

Functional Group1H NMR (δ, ppm)13C NMR (δ, ppm)
Pyrrolidin-1-yl2.5–3.5 (m)45–55
Tetrahydro-2H-pyran3.8–4.2 (m)70–80
Amide C=O-~170

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

  • Assay Conditions : Variations in cell lines, incubation times, or buffer pH. Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) .
  • Compound Purity : HPLC purity ≥95% is critical; impurities like unreacted intermediates (e.g., 4-chloropyrimidine) can skew results .
  • Solubility : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .

Case Study : reports anti-proliferative activity against HeLa cells (IC₅₀ = 2.1 µM), while similar compounds in show weaker activity (IC₅₀ = 8.5 µM). Differences may stem from substituent effects (CF₃ vs. OMe groups) or assay durations .

Advanced: What computational methods aid in predicting the compound’s binding modes to kinase targets?

Answer:

  • Docking Studies : Software like AutoDock Vina models interactions with ATP-binding pockets. The pyrazolo[3,4-d]pyrimidine core often mimics adenine binding .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories. Key interactions include hydrogen bonds with hinge-region residues (e.g., Glu91 in CDK2) .
  • QSAR Models : Correlate substituent electronic properties (Hammett σ) with inhibitory potency to guide SAR .

Example : In , trifluoromethyl groups enhance hydrophobic interactions, improving binding affinity compared to methoxy substituents.

Basic: How can researchers validate synthetic intermediates when scaling up reactions?

Answer:

  • In-Process Monitoring : Use TLC or UPLC to track reaction progression. For example, monitor the disappearance of 4-chloropyrimidine (Rf = 0.6 in ethyl acetate/hexane) .
  • Isolation Techniques : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (acetonitrile) ensures intermediate purity .
  • Cross-Validation : Compare spectroscopic data with literature (e.g., ’s IR peaks for urea derivatives).

Advanced: What strategies mitigate decomposition of the tetrahydro-2H-pyran-4-carboxamide moiety under acidic conditions?

Answer:

  • Protection/Deprotection : Use acid-labile groups (e.g., tert-butoxycarbonyl, Boc) during synthesis. Remove Boc with TFA post-functionalization .
  • Buffered Conditions : Maintain pH 6–7 in aqueous reactions to prevent hydrolysis of the amide bond .
  • Lyophilization : Store the compound as a lyophilized powder to avoid moisture-induced degradation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.